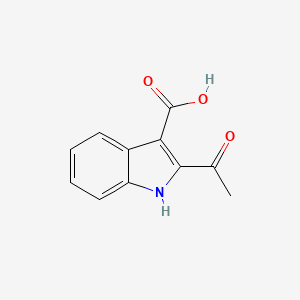

2-acetyl-1H-indole-3-carboxylic Acid

Beschreibung

Crystallographic Analysis and Polymorphic Forms

Crystallographic investigations of structurally related indole carboxylic acid derivatives provide valuable insights into the solid-state organization of this compound. The crystalline architecture of indole carboxylic acids typically involves extensive hydrogen bonding networks that significantly influence molecular packing arrangements. Related ethyl 1-acetyl-1H-indole-3-carboxylate demonstrates triclinic crystal system characteristics with space group P1̄, exhibiting unit cell parameters of a = 7.519(1) angstroms, b = 8.479(1) angstroms, c = 10.187(2) angstroms, with angles α = 97.38(1)°, β = 95.78(2)°, and γ = 114.28(1)°. The unit cell volume measures 578.58(15) cubic angstroms with Z = 2, indicating two molecules per unit cell.

The molecular architecture demonstrates essential planarity of the aromatic indole ring system, with root mean square deviation from planarity measuring only 0.034 angstroms for the related ester derivative. Intermolecular interactions in the crystal lattice include carbon-hydrogen to oxygen contacts that connect molecules into chain formations along the diagonal of the unit cell. Additionally, π-π stacking interactions between indole rings contribute to crystal stability, with centroid-to-centroid separations measuring 3.571(1) angstroms. The presence of the acetyl group at the 2-position and carboxylic acid functionality at the 3-position in this compound likely facilitates additional hydrogen bonding opportunities compared to ester derivatives.

Polymorphic behavior represents a critical aspect of indole carboxylic acid solid-state chemistry. Research on 5-methoxy-1H-indole-2-carboxylic acid reveals significant polymorphic variations with distinct crystallographic parameters. The documented polymorph exhibits monoclinic crystal system with space group P21/c, demonstrating unit cell dimensions of a = 4.0305(2) angstroms, b = 13.0346(6) angstroms, c = 17.2042(9) angstroms, β = 91.871(5)°, and Z = 4. These findings suggest potential for similar polymorphic behavior in this compound, particularly considering the structural similarities and hydrogen bonding capabilities inherent to indole carboxylic acid systems.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of this compound. The compound exhibits characteristic indole aromatic proton signals in the 1H nuclear magnetic resonance spectrum, with the indole N-H proton typically appearing as a broad singlet in the downfield region. Related acetyl-indole derivatives demonstrate acetyl methyl group signals around 2.7 parts per million as singlets. The aromatic region displays complex multipicity patterns characteristic of the benzene ring portion of the indole system, with signals typically appearing between 7.3 and 8.5 parts per million depending on substitution patterns and electronic effects.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbon environments for both the acetyl and carboxylic acid functionalities. Acetyl carbonyl carbons in related indole systems appear around 168-169 parts per million, while carboxylic acid carbons demonstrate similar chemical shift ranges. The aromatic carbon signals exhibit characteristic patterns for substituted indole systems, with quaternary carbons appearing in distinct regions compared to protonated aromatic carbons. Nitrogen-bearing carbon atoms display specific chemical shift patterns influenced by the electron-donating properties of the nitrogen heteroatom within the indole ring system.

Infrared spectroscopy analysis reveals characteristic vibrational frequencies that confirm the presence of key functional groups within this compound. The N-H stretching vibration of the indole ring typically appears around 3340 wave numbers per centimeter, consistent with hydrogen bonding interactions in the solid state. Carbonyl stretching vibrations demonstrate distinct frequencies for acetyl and carboxylic acid functionalities, with acetyl carbonyls appearing around 1720-1730 wave numbers per centimeter and carboxylic acid carbonyls showing frequencies near 1695 wave numbers per centimeter. The carboxylic acid O-H stretching typically appears as broad absorption around 2500-3300 wave numbers per centimeter due to hydrogen bonding effects.

Ultraviolet-visible spectroscopy provides information about electronic transitions within the conjugated indole ring system. Related acetyl-indole derivatives exhibit absorption maxima in the ultraviolet region, with typical wavelengths around 265-270 nanometers for the primary aromatic transition. The presence of both electron-withdrawing acetyl and carboxylic acid groups influences the electronic absorption characteristics through inductive and resonance effects. Secondary absorption bands often appear in the 300-350 nanometer region, corresponding to charge transfer transitions within the substituted indole chromophore system.

| Spectroscopic Parameter | Characteristic Range | Functional Group Assignment |

|---|---|---|

| 1H Nuclear Magnetic Resonance | 8.5-9.0 ppm | Indole N-H proton |

| 1H Nuclear Magnetic Resonance | 2.6-2.8 ppm | Acetyl methyl group |

| 13C Nuclear Magnetic Resonance | 168-170 ppm | Carbonyl carbons |

| Infrared | 3340 cm⁻¹ | N-H stretching |

| Infrared | 1720-1730 cm⁻¹ | Acetyl C=O stretching |

| Infrared | 1695 cm⁻¹ | Carboxylic acid C=O stretching |

| Ultraviolet-Visible | 265-270 nm | Primary aromatic transition |

Computational Modeling of Electronic Structure

Computational quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations at the B3LYP/6-31G** level reveal optimized molecular geometries that confirm the essential planarity of the indole ring system with minimal deviation from coplanarity. The calculated bond lengths and angles demonstrate typical aromatic character for the benzene portion of the indole system, with carbon-carbon bond lengths ranging from 1.38 to 1.42 angstroms consistent with delocalized π-electron systems.

Electronic distribution analysis using natural bond orbital framework calculations reveals significant charge delocalization throughout the conjugated indole system. The nitrogen heteroatom demonstrates partial negative charge consistent with its electron-donating properties, while the carbonyl carbon atoms of both acetyl and carboxylic acid groups exhibit partial positive charges reflecting their electron-withdrawing characteristics. Molecular electrostatic potential maps calculated at higher basis set levels (B3LYP/6-311++G**) demonstrate regions of high electron density associated with the nitrogen atom and carbonyl oxygen atoms, contrasted with electron-deficient regions around the carbonyl carbon centers.

Conformational analysis reveals multiple stable conformers differing primarily in the orientation of the acetyl and carboxylic acid substituents relative to the indole ring plane. Energy differences between conformers typically range from 2-5 kilocalories per mole, suggesting rapid interconversion at ambient temperatures. The most stable conformations generally position the acetyl and carboxylic acid groups to minimize steric interactions while maximizing potential intramolecular hydrogen bonding opportunities. Topological analysis based on Bader's atoms in molecules theory identifies critical points corresponding to intramolecular hydrogen bonds, characterized as blue-shifting hydrogen bonding interactions that contribute to conformational stability.

Eigenschaften

IUPAC Name |

2-acetyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFWJAMUHPEUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392031 | |

| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78839-04-0 | |

| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Acetylation of Indole-3-carboxylic Acid Derivatives

One common approach involves the acetylation of indole-3-carboxylic acid or its esters under controlled conditions:

- Starting Material: Ethyl 1H-indole-3-carboxylate or indole-3-carboxylic acid.

- Reagents: Acetic anhydride or acetylating agents in the presence of pyridine or other bases.

- Conditions: Typically, the reaction is carried out at moderate temperatures (e.g., 60°C) for several hours.

- Workup: After reaction completion, the mixture is quenched with ice and water, extracted with organic solvents, dried, and purified by column chromatography or recrystallization.

Example: Acetylation of ethyl 1H-indole-3-carboxylate with acetic anhydride in pyridine at 60°C for 3 hours yielded the acetylated ester intermediate, which upon hydrolysis gave the target acid with high purity and yield.

Catalytic Condensation Using Indole-3-carboxylic Acid and o-Phenylenediamine Derivatives

A patented method describes a one-step catalytic condensation reaction between indole-3-carboxylic acid (or derivatives) and o-phenylenediamine derivatives in a solvent medium with acid catalysts:

- Reactants: Indole-3-carboxylic acid and substituted o-phenylenediamine.

- Solvents: Glycerol, ethylene glycol, or polyphosphoric acid.

- Catalysts: Phosphoric acid or polyphosphoric acid.

- Reaction Conditions: Temperature range 50–200°C, reaction time 1–9 hours.

- Post-treatment: The reaction mixture is cooled in an ice bath, pH adjusted to 7–12 using alkali (e.g., 20% sodium hydroxide), followed by filtration and recrystallization from ethanol.

Yields: Reported yields range from 78% to 83.5% depending on substituents and conditions.

| Example | Indole-3-carboxylic acid (g) | Solvent (mL) | Catalyst (mL) | o-Phenylenediamine (g) | Temp (°C) | Time (h) | pH Adjusted | Yield (%) | Product Description |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1.61 | 40 (glycerol) | 10 (phosphoric acid) | 1.08 | 160 | 4 | 8 | 83.5 | 2-(1H-indol-3-yl)-1H-benzimidazole |

| 2 | 2.05 | 45 (ethylene glycol) | 12 (polyphosphoric acid) | 1.22 (4-methyl o-phenylenediamine) | 180 | 3 | 9 | 82.9 | 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole |

| 5 | 2.44 (N-methyl derivative) | 40 (ethylene glycol) | 9 (dilute sulfuric acid) | 1.05 | Reflux | 4.5 | 8 | 78.4 | 2-(N-methyl-1H-indol-3-yl)-1H-benzimidazole |

This method is efficient for synthesizing benzimidazole derivatives of indole-3-carboxylic acid, which are structurally related to 2-acetyl-1H-indole-3-carboxylic acid.

Multi-step Synthesis via Protected Intermediates and Nucleophilic Substitution

Another approach involves multi-step synthesis starting from indole-3-acetic acid derivatives:

- Step 1: Protection of indole-3-acetic acid with methyl chloroformate in methanol to form protected intermediates.

- Step 2: Nucleophilic substitution with alkyl bromides under strong base conditions (e.g., lithium diisopropylamide) to introduce acetyl or other alkyl groups at the 2-position.

- Step 3: Deprotection under alkaline hydrolysis (e.g., 30% sodium hydroxide aqueous solution) to yield the target 2-substituted indole-3-carboxylic acids.

This method allows for structural diversity and fine-tuning of substituents on the indole ring.

Yields: Target compounds obtained in 54–78% yields depending on the substituents and reaction conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Indole-3-acetic acid, methyl chloroformate, methanol, DCC, DMAP, CH2Cl2, room temp, 4 h | Protected intermediate (ester) formed |

| 2 | Alkyl bromide, LDA, THF, −78°C to 0°C, 1–2 h | Alkylated intermediate |

| 3 | 30% NaOH aqueous solution, MeOH, 75°C, 4 h | Deprotected 2-substituted indole-3-carboxylic acid |

This synthetic route is well-documented for preparing 2-acetyl and other 2-substituted indole-3-carboxylic acids with good control over regioselectivity.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Acetylation | Indole-3-carboxylic acid/esters | Acetic anhydride, pyridine | 60°C, 3–4 h | High (up to 99%) | Simple, straightforward | May require protection steps |

| Catalytic Condensation (Patent) | Indole-3-carboxylic acid + o-phenylenediamine | Phosphoric acid, glycerol/ethylene glycol | 50–200°C, 1–9 h | 78–83.5 | One-step, high yield | Limited to benzimidazole derivatives |

| Multi-step via Protected Intermediates | Indole-3-acetic acid derivatives | DCC, DMAP, LDA, alkyl bromides | −78°C to reflux, multiple steps | 54–78 | Structural diversity, regioselective | Multi-step, requires careful control |

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Acetyl-1H-indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its indole structure is integral in developing compounds targeting neurological disorders and other therapeutic areas. For instance:

- Antiviral Agents : Research has demonstrated that derivatives of indole-2-carboxylic acid exhibit inhibitory effects on HIV-1 integrase, a critical enzyme in the viral life cycle. Compounds derived from this scaffold have shown promising IC50 values, indicating their potential as antiviral agents .

- Neurological Disorders : The compound has been explored for its role in synthesizing drugs aimed at treating conditions such as anxiety and depression, leveraging its ability to interact with neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor interactions. Its applications include:

- Enzyme Inhibition Studies : The compound has been employed to study the inhibition mechanisms of various enzymes, providing insights into potential drug interactions and metabolic pathways .

- Receptor Binding Studies : Its derivatives have been tested for binding affinities to specific receptors, which is vital for understanding drug efficacy and safety profiles .

Material Science

The incorporation of this compound into polymer formulations enhances the mechanical properties and thermal stability of materials. Applications in this field include:

- Polymer Enhancements : Research indicates that adding this compound to polymer matrices can improve their strength and durability, making them suitable for various industrial applications .

Agricultural Chemistry

In agriculture, derivatives of this compound have shown potential as herbicides and plant growth regulators. Key findings include:

- Herbicidal Activity : Studies have demonstrated that certain derivatives can act as auxin mimics, effectively regulating plant growth and controlling weed populations. For example, specific compounds exhibited up to 97% inhibition rates on target weed species .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatographic techniques. Its role includes:

- Quantification Standards : The compound aids in the identification and quantification of similar compounds within complex mixtures, enhancing the accuracy of analytical methods .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antiviral agents, neurological drugs | Effective inhibitors of HIV-1 integrase |

| Biochemical Research | Enzyme inhibition studies, receptor binding | Insights into drug interactions |

| Material Science | Polymer enhancements | Improved mechanical properties |

| Agricultural Chemistry | Herbicides, plant growth regulators | High inhibition rates on target weeds |

| Analytical Chemistry | Standards in chromatography | Enhanced quantification accuracy |

Case Studies

- Antiviral Research : A study focused on indole derivatives indicated that modifications at specific positions significantly enhanced their inhibitory effects against HIV integrase. The optimized compound showed an IC50 value of 0.13 μM, highlighting the importance of structural modifications in drug design .

- Herbicidal Activity Evaluation : A series of indole-3-carboxylic acid derivatives were synthesized and tested for herbicidal activity. Results showed that several compounds achieved over 90% inhibition rates on both dicotyledonous and monocotyledonous plants, indicating their potential as effective herbicides .

Wirkmechanismus

The mechanism of action of 2-acetyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The following table highlights key structural differences among 2-acetyl-1H-indole-3-carboxylic acid and its analogs:

Key Observations :

- Substituent position critically impacts properties. For example, chloro substituents at C5 (in 5-chloro-1H-indole-3-carboxylic acid) vs. C7 (in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) alter electronic effects and steric hindrance .

- The acetyl group in the target compound enhances electron-withdrawing effects compared to methyl or benzyl groups in analogs .

Physicochemical Properties

Available data on melting points, solubility, and stability:

Analysis :

- The absence of a melting point for this compound suggests further experimental characterization is needed.

- Indole-2-carboxylic acid’s high melting point (203–206°C) correlates with strong intermolecular hydrogen bonding from the carboxylic acid group .

Biologische Aktivität

2-Acetyl-1H-indole-3-carboxylic acid (C11H9NO3) is an organic compound belonging to the indole family, characterized by an acetyl group at the second position and a carboxylic acid group at the third position of the indole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound's molecular structure allows for various chemical reactions, including oxidation and reduction, which can yield diverse derivatives with potential biological activities. Its ability to interact with different molecular targets is crucial for its therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| Functional Groups | Acetyl and carboxylic acid |

| Chemical Class | Indole derivative |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell growth. Studies have demonstrated its potential to induce apoptosis in various cancer cell lines.

- Antimicrobial Effects: It has been evaluated for its effectiveness against several bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, which is significant for treating inflammatory diseases.

- Antiviral Activity: Preliminary studies suggest it could inhibit viral replication, particularly in the context of HIV.

The mechanism of action of this compound involves its interaction with specific receptors or enzymes, influencing various signaling pathways related to cell growth and apoptosis. Notably, it may chelate metal ions within active sites of enzymes, enhancing its biological efficacy.

Case Studies

-

Anticancer Activity:

- A study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 5 to 15 µM. The introduction of substituents at the C6 position enhanced the anticancer activity by increasing binding affinity to cancer cell receptors.

-

Antiviral Research:

- In a recent investigation, derivatives were synthesized and tested for their inhibitory effects on HIV-1 integrase. Compounds showed IC50 values as low as 0.13 µM, indicating strong potential for development as antiviral agents targeting HIV.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole-2-carboxylic Acid | Antiviral, anticancer | Simpler structure |

| Indole-3-acetic Acid | Plant hormone; growth regulator | Involved in plant development |

| Indole-3-carboxaldehyde | Intermediate in synthesis | Less bioactive compared to 2-acetyl form |

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural characterization of 2-acetyl-1H-indole-3-carboxylic acid?

- Answer : Fourier-transform infrared (FT-IR) spectroscopy can identify functional groups like the acetyl and carboxylic acid moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon connectivity, as demonstrated for related indole derivatives . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for absolute configuration determination, especially when crystallizing the compound . Density functional theory (DFT) calculations complement experimental data by predicting vibrational frequencies and electronic properties .

Q. What synthetic routes are effective for preparing this compound?

- Answer : A common approach involves Friedel-Crafts acylation of indole-3-carboxylic acid with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternatively, direct acetylation of pre-functionalized indole scaffolds under controlled pH (4–6) minimizes side reactions . Purity (>95%) is confirmed via HPLC, and intermediates are characterized by mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at +4°C in airtight containers to prevent hydrolysis of the acetyl group. Transport at room temperature with desiccants to avoid moisture absorption. For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Normalize data using internal standards (e.g., reference inhibitors) and validate via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Structure-activity relationship (SAR) studies with systematic substituent variations can isolate critical functional groups .

Q. How can DFT calculations predict the reactivity of this compound in biological systems?

- Answer : DFT models (e.g., B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites prone to electrophilic attack. Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). These insights guide rational modifications to enhance binding affinity or metabolic stability .

Q. What crystallographic challenges arise in refining the structure of this compound, and how are they addressed?

- Answer : Twinning or low-resolution data can complicate refinement. Use SHELXD for initial phase solution and SHELXL for least-squares refinement with restraints for bond lengths/angles. High-resolution synchrotron data (≤1.0 Å) improves accuracy, and Hirshfeld surface analysis validates intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.